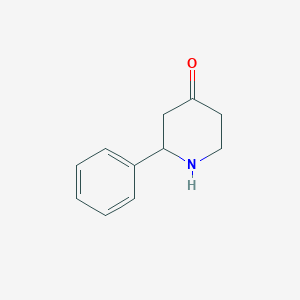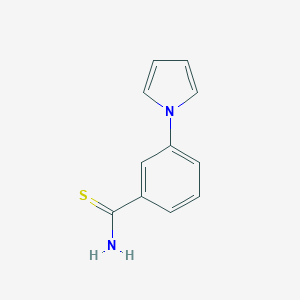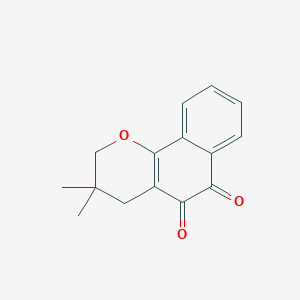
Rhinacanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhinacanthone is a natural compound that is found in the leaves of the Rhinacanthus nasutus plant. It has been traditionally used in Thai medicine for the treatment of various ailments. In recent years, rhinacanthone has gained attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Anticancer Properties
Rhinacanthone, a bioactive compound from Rhinacanthus nasutus roots, shows promising anticancer effects. Studies reveal its ability to induce apoptosis in human cervical carcinoma cells through a mitochondria-dependent signaling pathway, suggesting potential as a treatment agent for this cancer (Siripong et al., 2009). Another study demonstrates its antitumor activity against Dalton's ascitic lymphoma, indicating its broader applicability in cancer treatment (Thirumurugan et al., 2000).
Antiviral Activities
Rhinacanthone has shown significant antiviral activities, effective against various virus-infected cells, including PR8, HRV1B, and CVB3-infected vero cells. This property points towards its potential use in treating viral infections (Ngoc et al., 2019).
Neuroprotective Effects
Investigations into rhinacanthin-C, a component of rhinacanthone, have highlighted its potential as a neuroprotective agent. It shows effectiveness in treating motor and non-motor symptoms of Parkinson's disease, suggesting its utility in neurodegenerative disorders (Saleem et al., 2021).
Anti-Diabetic and Anti-Hyperlipidemic Effects
Rhinacanthone demonstrates positive effects on hyperglycemia, hyperlipidemia, and pancreatic function in diabetic models. This indicates its potential as a therapeutic agent for diabetes and related complications (Adam et al., 2016), (Shah et al., 2019).
Other Potential Applications
- Antifungal: Rhinacanthus nasutus extract shows potential as an antifungal agent, beneficial in topical applications (Ansari et al., 2019).
- Impact on Drug Efflux Transporters: Rhinacanthin-C can influence the function and expression of drug efflux transporters in cells, suggesting implications for drug interactions and efficacy (Wongwanakul et al., 2013).
Propiedades
Número CAS |
171522-36-4 |
|---|---|
Nombre del producto |
Rhinacanthone |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
Clave InChI |
GAQRLJKQPBBUSK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
SMILES canónico |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Otros números CAS |
171522-36-4 |
Sinónimos |
3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



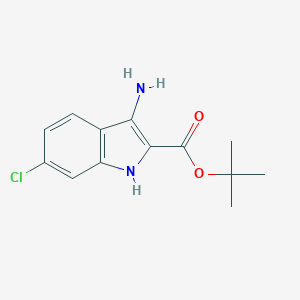
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
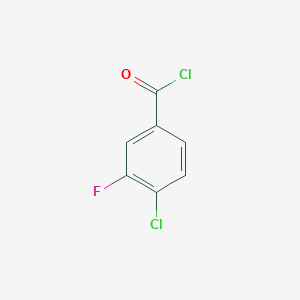
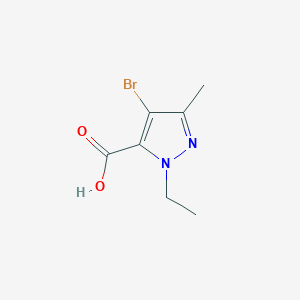
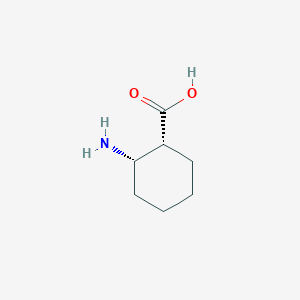
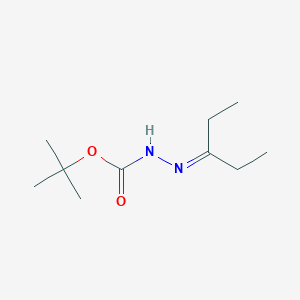
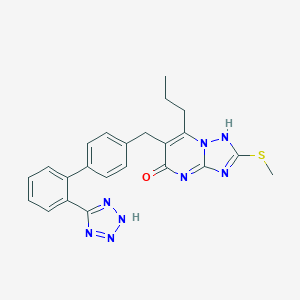
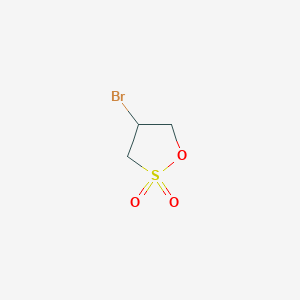
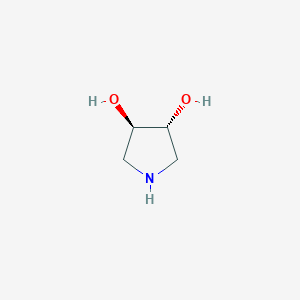
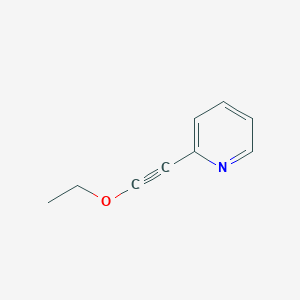
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
